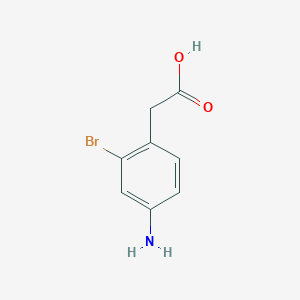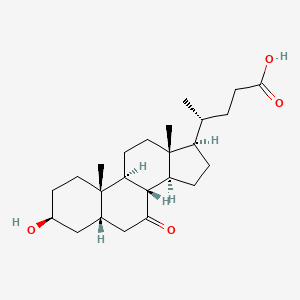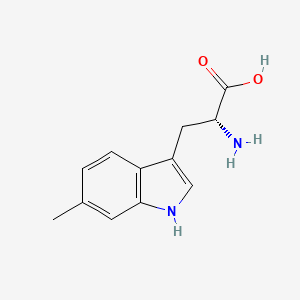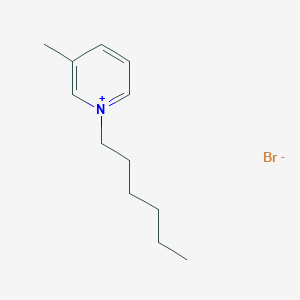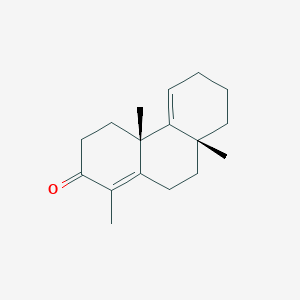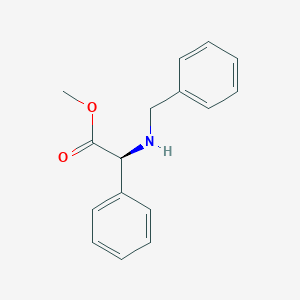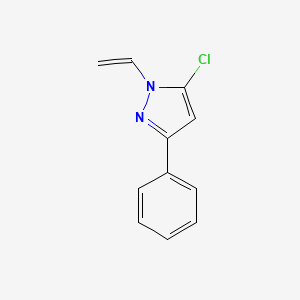
5-Chloro-3-phenyl-1-vinyl-1H-pyrazole
Overview
Description
5-Chloro-3-phenyl-1-vinyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 5-position, a phenyl group at the 3-position, and a vinyl group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-phenyl-1-vinyl-1H-pyrazole typically involves the reaction of 2,2-dichlorovinyl ketones with hydrazine derivatives. One common method includes the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine to form 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. These intermediates are then heated in chloroform under reflux in the presence of thionyl chloride to yield 5-chloro-1-(2-chloroethyl)-1H-pyrazoles. Finally, the elimination of hydrogen chloride from these intermediates using sodium hydroxide in ethanol or potassium tert-butoxide in pyridine produces 5-chloro-1-vinyl-1H-pyrazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-phenyl-1-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl derivatives.
Cycloaddition Reactions: The vinyl group can participate in cycloaddition reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Cycloaddition Reactions: Dienophiles or dipolarophiles under thermal or photochemical conditions.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Ethyl derivatives.
Cycloaddition Products: Fused ring systems with diverse functionalities.
Scientific Research Applications
5-Chloro-3-phenyl-1-vinyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds with potential analgesic, anti-inflammatory, and antimicrobial properties.
Agriculture: Pyrazole derivatives are used as pesticides and herbicides due to their ability to inhibit specific enzymes in pests and weeds.
Material Science: Polymers based on N-vinylpyrazoles exhibit valuable proton-conducting, semiconductor, and optical properties, making them useful in electronic and photonic devices.
Mechanism of Action
The mechanism of action of 5-chloro-3-phenyl-1-vinyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammation or microbial growth. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes, bacterial cell wall synthesis enzymes, and various receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole: Similar structure but with a methyl group instead of a vinyl group.
5-Chloro-3-phenyl-1H-pyrazole: Lacks the vinyl group at the 1-position.
3-Phenyl-1-vinyl-1H-pyrazole: Lacks the chlorine atom at the 5-position.
Uniqueness
5-Chloro-3-phenyl-1-vinyl-1H-pyrazole is unique due to the presence of both the chlorine atom and the vinyl group, which confer distinct reactivity and potential biological activities. The combination of these substituents allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
5-chloro-1-ethenyl-3-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-2-14-11(12)8-10(13-14)9-6-4-3-5-7-9/h2-8H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVKOSIKPUEHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C(=CC(=N1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2-ethyl-4-[(phenylmethyl)oxy]benzene](/img/structure/B3277926.png)
![(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone](/img/structure/B3277928.png)
![[2-(Diethylamino)ethyl]thiourea](/img/structure/B3277951.png)
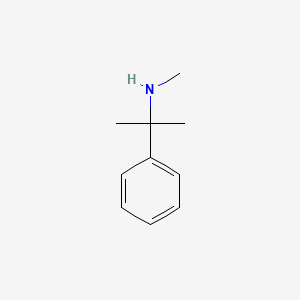
![Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate](/img/structure/B3277975.png)
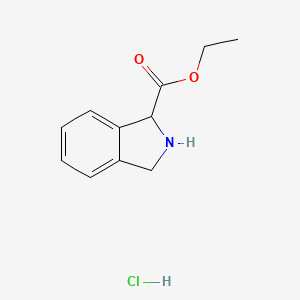
![2-[(4-Bromo-2-methylphenyl)amino]acetic acid](/img/structure/B3277986.png)
